molecular formula C18H13F2NO2 B2794684 2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione CAS No. 1024400-42-7

2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B2794684
CAS No.: 1024400-42-7
M. Wt: 313.304
InChI Key: HOTQFBSATRFAJX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione” are not explicitly provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various derivatives of indane-1,3-dione, highlighting their potential for creating novel compounds with diverse applications. For instance, Han et al. (2015) described the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives through a series of reactions involving Knoevenagel condensation and Friedlander reaction, showcasing the versatility of indane-1,3-dione derivatives in organic synthesis (Han et al., 2015). Similarly, Mitka et al. (2009) synthesized 2-substituted derivatives of indane-1,3-dione and investigated their anticoagulant properties, indicating the potential medical applications of these compounds (Mitka et al., 2009).

Biological Applications

The biological activity of indane-1,3-dione derivatives has been a significant area of interest. Sarvesh Pandey and Nizamuddin (2008) synthesized novel 1-aryl-2-oxo-indano[3,2-d]pyrido/pyrimido[1,2-b]pyrimidines and evaluated their antimicrobial activities, demonstrating the potential of indane-1,3-dione derivatives as antimicrobial agents (Pandey & Nizamuddin, 2008).

Applications in Material Science and Organic Synthesis

In addition to biological applications, indane-1,3-dione derivatives have been explored for their utility in material science and as intermediates in organic synthesis. Mukhopadhyay et al. (2011) reported a multicomponent synthesis of 1,3-diaryl-hexahydropyrimidines and their spiro analogues using indane-1,3-dione, showcasing the compound's utility in creating complex heterocyclic systems with potential applications in various fields (Mukhopadhyay et al., 2011).

Advanced Synthesis Techniques

The development of advanced synthesis techniques for indane-1,3-dione derivatives also underscores the compound's significance in research. For example, the study by Enchev et al. (2003) on the reaction between 2-acetyl-indane-1,3-dione and aniline highlighted the versatility of indane-1,3-dione derivatives in forming different isomers and tautomers, which could have implications for the design of novel organic compounds (Enchev et al., 2003).

Safety and Hazards

The safety and hazards associated with “2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-[N-[(2,4-difluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2/c1-10(21-9-11-6-7-12(19)8-15(11)20)16-17(22)13-4-2-3-5-14(13)18(16)23/h2-8,22H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICUUHVQFJTDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=C(C=C(C=C1)F)F)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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